molecular formula C10H12O4S B1217010 Oxiran-2-ylmethyl 4-methylbenzenesulfonate CAS No. 6746-81-2

Oxiran-2-ylmethyl 4-methylbenzenesulfonate

Cat. No. B1217010
CAS RN: 6746-81-2
M. Wt: 228.27 g/mol
InChI Key: NOQXXYIGRPAZJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Oxiran-2-ylmethyl 4-methylbenzenesulfonate involves base-promoted rearrangements, where a new C-O bond is formed alongside the unexpected cleavage of a C-S bond. This process is characterized by mild reaction conditions, high efficiency, and excellent functional group tolerance, making it a valuable method in synthetic chemistry (Shen et al., 2017).

Molecular Structure Analysis

The molecular structure of derivatives of Oxiran-2-ylmethyl 4-methylbenzenesulfonate has been elucidated through X-ray crystallography, revealing detailed insights into the arrangement of atoms and the spatial configuration of the molecule. Such structural information is crucial for understanding the reactivity and properties of the compound (Obreza & Perdih, 2012).

Chemical Reactions and Properties

Oxiran-2-ylmethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including rearrangements and ring-opening processes. These reactions are influenced by the presence of different substituents on the oxirane ring and the use of specific catalysts or reaction conditions, leading to a diverse range of products with potential applications in medicinal chemistry and material science (Kolluri et al., 2018).

Scientific Research Applications

Cancer Research

A study by Shen et al. (2012) demonstrated the use of Oxiran-2-ylmethyl 4-methylbenzenesulfonate in synthesizing novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives. These compounds showed potential in suppressing the growth of A549 and H322 lung cancer cells, indicating a significant application in cancer research and therapy (Shen et al., 2012).

Chemical Synthesis and Ring-Expansion Studies

Kolluri et al. (2018) explored the cyclization of a derivative of Oxiran-2-ylmethyl 4-methylbenzenesulfonate, leading to an unexpected ring-expansion process. This study highlights its role in chemical synthesis and the potential for discovering novel compounds through unexpected reactions (Kolluri et al., 2018).

Development of Sulfonamide Compounds

Fischer et al. (2013) described the synthesis of N,N'-(Hexane-1,6-diyl)bis(4-methyl-N-(oxiran-2-ylmethyl)benzenesulfonamide) through a twofold alkylation in aqueous solution. This research contributes to the development of new sulfonamide compounds with potential applications in various chemical and pharmaceutical fields (Fischer et al., 2013).

Herbicidal Activity

Hosokawa et al. (2001) synthesized optically active derivatives of N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide and studied their herbicidal activity. This research is vital for agricultural science, providing insights into the development of new herbicides (Hosokawa et al., 2001).

Pharmaceutical Applications

In another study, Yoo et al. (2017) examined the effects of 2‐oxo‐2H‐chromen‐4‐yl 4‐methylbenzenesulfonate, a derivative of Oxiran-2-ylmethyl 4-methylbenzenesulfonate, on allergic inflammatory responses. This research has implications for developing new drugs for allergies (Yoo et al., 2017).

Corrosion Inhibition

Dagdag et al. (2019) investigated the efficacy of aromatic epoxy monomers derived from Oxiran-2-ylmethyl 4-methylbenzenesulfonate as corrosion inhibitors for carbon steel. This application is particularly relevant in the field of material science and engineering (Dagdag et al., 2019).

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

oxiran-2-ylmethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQXXYIGRPAZJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40867977
Record name (Oxiran-2-yl)methyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40867977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiran-2-ylmethyl 4-methylbenzenesulfonate

CAS RN

6746-81-2
Record name Glycidyl tosylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006746812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6746-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GLYCIDYL TOSYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT428577JZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 10 g of 3-chloro-1,2-propanediol (0.09 mol) and 40 ml of water, was added dropwise at 24-26° C. 16.6 g of 24% sodium hydroxide (0.1 mol). The solution was stirred for one hour. The solution was cooled and thereto 0.17 g of N,N-dimethylaminopyridine (0.0014 mol) and 17.2 g of p-toluenesulfonyl chloride (0.09 mol) in 50 ml of toluene, and then 16.6 g of 24% sodium hydroxide (0.1 mol) were added under stirring at 0-5° C. And the solution was stirred for one hour. After separation with a separating funnel, the organic layer was washed with 50 ml of 1% hydrochloric acid and 50 ml of water. The excess solvent was removed under vacuo. The chemical purity by HPLC at that time was 98.3%. The residue was recrystallized from isopropyl alcohol/hexane=1/1 (V/V) to give 14.0 g of glycidyl tosylate. Chemical purity: 99.6% (yield: 68%)
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
16.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
0.17 g
Type
reactant
Reaction Step Three
Quantity
17.2 g
Type
reactant
Reaction Step Three
Quantity
16.6 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SL Shen, J Zhu, M Li, BX Zhao, JY Miao - European journal of medicinal …, 2012 - Elsevier
… (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate and ethyl 3-… with (R)-oxiran-2-ylmethyl 4-methylbenzenesulfonate in the … to afford (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate (S)-3 …
Number of citations: 48 www.sciencedirect.com
Y Yan, X Chen, X Yang, J Zhang, W Xu… - Bioorganic & Medicinal …, 2015 - Elsevier
… In Scheme 1, synthesis commences with chlorosulfonation of (R)-oxiran-2-ylmethanol (98.0% ee) (1) to get (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate (2), which was then treated …
Number of citations: 5 www.sciencedirect.com
M Vettorazzi, E Angelina, S Lima, T Gonec… - European journal of …, 2017 - Elsevier
… 4-methylbenzenesulfonate and oxiran-2-ylmethyl 4-methylbenzenesulfonate were prepared … (14b) after reaction with oxiran-2-ylmethyl 4-methylbenzenesulfonate. The oxirane ring was …
Number of citations: 28 www.sciencedirect.com
SL Shen, JH Shao, JZ Luo, JT Liu, JY Miao… - European Journal of …, 2013 - Elsevier
… Starting materials (R) or (S)-1 were easily obtained from ethyl 3-ferrocenyl-1H-pyrazole-5-carboxylate and (R)- or (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate according to previous …
Number of citations: 32 www.sciencedirect.com
A Modi, W Ali, BK Patel - Organic letters, 2017 - ACS Publications
… The utility of the present electrophilic–nucleophilic process was successfully demonstrated with a variety of other glycidic epoxides such as oxiran-2-ylmethyl 4-methylbenzenesulfonate …
Number of citations: 25 pubs.acs.org
SL Kristufek, G Yang, LA Link, BJ Rohde… - …, 2016 - Wiley Online Library
… Additionally, this reaction required the extra step of converting glycidol to the (±)-oxiran-2-ylmethyl 4-methylbenzenesulfonate (3 c) following a literature procedure,38, 39 which …
JK Mulengi, A Keniche, A Mezrai, FD Pillard… - Materials …, 2016 - researchgate.net
Staudinger reaction [1], discovered nearly a century ago, occurs between a phosphine and an azide to form an aza-ylide. This transformation has been exploited in several reactions of …
Number of citations: 2 www.researchgate.net
SY Liu, XQ Kong, D Ge, SQ Wang, J Zhao… - Journal of …, 2016 - journals.lww.com
… the reaction of (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate and substituted phenol. Similarly, (… 1 with (R)-oxiran-2-ylmethyl 4-methylbenzenesulfonate in the presence of potassium …
Number of citations: 10 journals.lww.com
B Zhang, C Liu, Z Yang, S Zhang, X Hu… - Journal of Medicinal …, 2023 - ACS Publications
… The intermediates 51a–e were obtained by two successive substitution reactions of the starting material (49) with (R)-oxiran-2-ylmethyl 4-methylbenzenesulfonate and compounds 46a–…
Number of citations: 1 pubs.acs.org
M Breunig - 2019 - kops.uni-konstanz.de
Natural products occur as products of secondary metabolism in nature and serve the species they are established and isolated from as repellants, pheromones, food capturing or …
Number of citations: 2 kops.uni-konstanz.de

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